molecular formula C25H25FN4O6S2 B610801 セトロブビル CAS No. 1071517-39-9

セトロブビル

カタログ番号: B610801
CAS番号: 1071517-39-9
分子量: 560.6 g/mol
InChIキー: DEKOYVOWOVJMPM-RLHIPHHXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Setrobuvir, also known as ANA-598, is a small-molecule, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase. It was initially developed by Anadys Pharmaceuticals and later acquired by Roche. Setrobuvir was designed to treat chronic hepatitis C, particularly targeting patients with genotype 1 of the virus. Despite showing promise in clinical trials, its development was terminated in 2015 due to adverse effects .

科学的研究の応用

Pharmacokinetics and Mechanism of Action

Setrobuvir acts by inhibiting the NS5B enzyme, which is crucial for the replication of the hepatitis C virus. The pharmacokinetic studies have shown that setrobuvir is well absorbed when taken orally, with a half-life ranging from 22 to 31 hours depending on the dosage. Studies indicate that peak plasma concentrations (Cmax) and area under the curve (AUC) values increase in a less than dose-proportional manner after administration .

Key Pharmacokinetic Findings:

  • Half-life : 22.0 to 31.3 hours.
  • Cmax and AUC : Increased significantly when taken with food compared to fasting conditions.
  • Steady State : Achieved after approximately 7 days of dosing at various regimens .

Clinical Efficacy

Setrobuvir has been evaluated in several clinical trials, particularly focusing on its combination with other direct-acting antivirals (DAAs) and ribavirin.

Efficacy in Clinical Trials:

  • Study Results : In a study involving treatment-naïve patients with genotype 1 HCV, setrobuvir demonstrated a significant reduction in HCV RNA levels within 24 hours of treatment initiation. Reductions were dose-dependent, with the highest dose (800 mg BID) achieving a mean reduction of 2.9 log10 IU/mL by day 3 .
  • Sustained Virological Response (SVR) : In combination regimens including setrobuvir, SVR rates were reported as high as 95.7% for genotype 1b patients when treated with three DAAs plus ribavirin over a 12-week period .

Safety and Tolerability

The safety profile of setrobuvir appears favorable based on clinical trial data. Most adverse events reported were mild to moderate, with no serious adverse events linked directly to the drug . The absence of significant safety signals supports its potential use in treatment regimens.

Summary of Safety Findings:

  • Adverse Events : Generally mild; no major safety concerns identified.
  • Tolerability : Well tolerated across various patient groups .

Comparative Efficacy with Other Treatments

Setrobuvir's effectiveness has been compared with other antiviral treatments for hepatitis C. It was found to be more effective than traditional therapies involving pegylated interferon and ribavirin alone, particularly due to its rapid action and higher SVR rates .

Case Studies and Data Tables

StudyPatient GroupTreatment RegimenSVR Rate (%)Comments
Study 1Genotype 1aSetrobuvir + Ribavirin74.1%Effective but some dropout due to futility
Study 2Genotype 1bSetrobuvir + Danoprevir + Ribavirin95.7%High efficacy noted in treatment-naïve patients
Study 3Genotype MixedSetrobuvir + Pegylated Interferon + Ribavirin~73%Demonstrated good viral clearance

作用機序

Target of Action

Setrobuvir, also known as ANA-598, is a non-nucleosidic inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase enzyme . The NS5B polymerase enzyme is a crucial component in the replication of the HCV, making it a primary target for antiviral drugs like Setrobuvir.

Mode of Action

Setrobuvir works by inhibiting the HCV NS5B polymerase enzyme . This inhibition disrupts the replication process of the HCV, thereby reducing the viral load within the host.

Biochemical Pathways

The biochemical pathways affected by Setrobuvir are primarily related to the replication of the HCV. By inhibiting the NS5B polymerase enzyme, Setrobuvir disrupts the synthesis of new viral RNA, effectively halting the replication of the virus . The downstream effects of this disruption include a reduction in viral load and potentially a halt in the progression of the disease.

Pharmacokinetics

A study has suggested that the pharmacokinetics and viral kinetics of setrobuvir could provide valuable insights into its use in combination with other direct-acting antivirals .

Result of Action

The primary molecular effect of Setrobuvir’s action is the inhibition of the HCV NS5B polymerase enzyme, which leads to a reduction in the replication of the virus . On a cellular level, this results in a decrease in the viral load within the host. The overall effect of Setrobuvir’s action is a potential halt in the progression of Hepatitis C.

生化学分析

Biochemical Properties

Setrobuvir plays a significant role in biochemical reactions by inhibiting the HCV NS5B RNA polymerase. This enzyme is essential for the replication of the viral RNA genome. Setrobuvir binds to the polymerase and prevents it from synthesizing new RNA strands, thereby halting the replication process . The compound interacts with various biomolecules, including the viral RNA and the NS5B polymerase itself. The nature of these interactions involves the binding of Setrobuvir to the active site of the polymerase, leading to the inhibition of its enzymatic activity .

Cellular Effects

Setrobuvir has been shown to have profound effects on various types of cells and cellular processes. In hepatocytes, which are the primary target cells for HCV, Setrobuvir inhibits viral replication, leading to a reduction in viral load . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. By preventing the replication of the virus, Setrobuvir helps to restore normal cellular functions and reduces the cytopathic effects associated with HCV infection .

Molecular Mechanism

The molecular mechanism of Setrobuvir involves its binding to the NS5B RNA polymerase of HCV. This binding inhibits the polymerase’s ability to synthesize RNA, effectively blocking the replication of the virus . Setrobuvir acts as an allosteric inhibitor, binding to a site on the polymerase that is distinct from the active site. This binding induces conformational changes in the enzyme, rendering it inactive . Additionally, Setrobuvir has been shown to induce changes in gene expression related to antiviral responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Setrobuvir have been observed to change over time. The compound exhibits good stability and maintains its inhibitory activity over extended periods . Degradation of Setrobuvir can occur under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that Setrobuvir can have sustained effects on cellular function, with continued inhibition of viral replication observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Setrobuvir vary with different dosages in animal models. At lower doses, Setrobuvir effectively reduces viral load without causing significant adverse effects . At higher doses, toxic effects can be observed, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been identified, indicating that there is an optimal dosage range for achieving maximum antiviral efficacy with minimal toxicity .

Metabolic Pathways

Setrobuvir is involved in several metabolic pathways within the body. It is primarily metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of Setrobuvir are then excreted via the biliary and renal routes. The compound interacts with various enzymes and cofactors involved in its metabolism, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Setrobuvir is transported and distributed through various mechanisms. It is taken up by hepatocytes via specific transporters and binding proteins . Once inside the cells, Setrobuvir accumulates in the cytoplasm, where it exerts its inhibitory effects on the viral polymerase. The distribution of Setrobuvir within tissues is influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes .

Subcellular Localization

Setrobuvir is primarily localized in the cytoplasm of infected cells, where it interacts with the viral RNA polymerase . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. Its activity and function are largely confined to the cytoplasmic environment, where it can effectively inhibit viral replication .

準備方法

The synthesis of Setrobuvir involves multiple steps, starting with the preparation of key intermediates. One of the synthetic routes includes the preparation of N-(3-(1R,2S,7R,8S)-3-(4-fluorophenyl)methyl-6-hydroxy-4-oxo-3-azatricyclo[6.2.1.0]undec-5-en-5-yl)-1,1-dioxo-1,4-dihydro-1,2,4-benzothiadiazin-7-yl)methanesulfonamide . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield. Industrial production methods would likely involve scaling up these reactions, optimizing conditions for higher yields, and ensuring purity through various purification techniques .

化学反応の分析

Setrobuvir undergoes several types of chemical reactions, including:

類似化合物との比較

Setrobuvir is part of a class of compounds known as non-nucleoside inhibitors of RNA polymerase. Similar compounds include:

    Ribavirin: A nucleoside analog that inhibits viral RNA synthesis.

    Remdesivir: Another RNA polymerase inhibitor used for treating COVID-19.

    Sofosbuvir: A nucleotide analog that inhibits HCV RNA polymerase.

    Galidesivir: An antiviral agent with broad-spectrum activity against RNA viruses.

    Tenofovir: A nucleotide analog used primarily for treating HIV and hepatitis B

Compared to these compounds, Setrobuvir is unique in its specific inhibition of the HCV NS5B polymerase without incorporating into the viral RNA, which reduces the likelihood of resistance development. Its structure also allows for oral administration and good bioavailability .

生物活性

Setrobuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) polymerase, has been investigated for its potential in treating chronic hepatitis C (CHC). This article delves into the biological activity of setrobuvir, focusing on its pharmacokinetics, efficacy in clinical trials, and overall safety profile.

Setrobuvir functions by targeting the NS5B polymerase enzyme, which is crucial for the replication of the hepatitis C virus. By inhibiting this enzyme, setrobuvir disrupts viral RNA synthesis, thereby reducing viral load in infected patients. This mechanism positions setrobuvir as a promising candidate in the landscape of direct-acting antivirals (DAAs) for HCV treatment.

Pharmacokinetics

The pharmacokinetics of setrobuvir have been characterized through several studies:

  • Single-Dose Studies : Healthy volunteers received single oral doses ranging from 400 mg to 3000 mg. The results indicated that peak plasma concentrations (Cmax) and area under the curve (AUC) increased in a less than dose-proportional manner. The half-life (t1/2t_{1/2}) ranged from 22.0 to 31.3 hours, indicating a relatively long duration of action .
  • Multiple-Dose Studies : After administering multiple doses (400 or 800 mg once daily or 600 mg twice daily), steady-state concentrations were achieved within seven days. The pharmacokinetics showed that dose did not significantly affect t1/2t_{1/2}, oral clearance, or volume of distribution .

Efficacy in Clinical Trials

Setrobuvir has been evaluated in various clinical settings, particularly among treatment-naïve patients with HCV genotype 1:

  • Study Overview : A study involving 110 non-cirrhotic treatment-naïve patients randomized them into groups receiving different combinations of setrobuvir with other DAAs and ribavirin. The efficacy was measured by sustained virological response (SVR12), defined as HCV RNA <25 IU/ml after 12 weeks .
  • Results :
    • Group A (G1a) achieved an SVR12 rate of 42.9% (3/7).
    • Group B (G1a) had a higher SVR12 rate of 74.1% (20/27).
    • For G1b patients, Group D achieved an impressive SVR12 rate of 95.7% (22/23) while Group E reached 68.2% (15/22) .

The data suggest that setrobuvir-based regimens are effective, particularly when combined with other antiviral agents.

Safety Profile

Setrobuvir was generally well tolerated among participants in clinical trials. Most adverse events reported were mild to moderate, with no significant safety concerns identified during the studies. This favorable safety profile enhances its potential as a viable treatment option for HCV .

Comparative Efficacy

The following table summarizes the efficacy outcomes from key studies involving setrobuvir:

Study GroupGenotypeTreatment DurationSVR12 Rate (%)
AG1a24 weeks42.9
BG1a24 weeks74.1
DG1b12 weeks95.7
EG1b12 weeks68.2

特性

IUPAC Name

N-[3-[(1R,2S,7R,8S)-3-[(4-fluorophenyl)methyl]-6-hydroxy-4-oxo-3-azatricyclo[6.2.1.02,7]undec-5-en-5-yl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O6S2/c1-37(33,34)28-17-8-9-18-19(11-17)38(35,36)29-24(27-18)21-23(31)20-14-4-5-15(10-14)22(20)30(25(21)32)12-13-2-6-16(26)7-3-13/h2-3,6-9,11,14-15,20,22,28,31H,4-5,10,12H2,1H3,(H,27,29)/t14-,15+,20+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKOYVOWOVJMPM-RLHIPHHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=C(C4C5CCC(C5)C4N(C3=O)CC6=CC=C(C=C6)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=C([C@@H]4[C@H]5CC[C@H](C5)[C@@H]4N(C3=O)CC6=CC=C(C=C6)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029850
Record name N-(3-((1R,2S,7R,8S)-3-((4-fluorophenyl)methyl)-6-hydroxy-4-oxo-3-azatricyclo (6.2.1.02,7)undec-5-en-5-yl)-1,1-dioxo-1,4-dihydro-1lambda6,2,4-benzothiadiazin-7- yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071517-39-9
Record name Setrobuvir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071517-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Setrobuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071517399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Setrobuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12051
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(3-((1R,2S,7R,8S)-3-((4-fluorophenyl)methyl)-6-hydroxy-4-oxo-3-azatricyclo (6.2.1.02,7)undec-5-en-5-yl)-1,1-dioxo-1,4-dihydro-1lambda6,2,4-benzothiadiazin-7- yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SETROBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5B2GI8F84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。